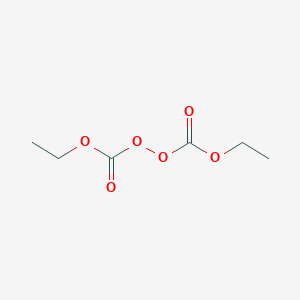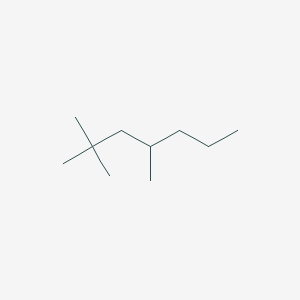
Dilithium;hydroxide
Overview
Description
Dilithium;hydroxide, also known as lithium oxide, is an inorganic compound with the chemical formula Li₂O. It is a white solid that is not particularly significant on its own but is often assessed based on its lithium content. This compound is commonly used in various industrial applications, including ceramics and glass production, due to its fluxing properties.
Mechanism of Action
Target of Action
Lithium oxide (Li2O) is an inorganic compound that plays a significant role in various applications. It is often found in lithium-based batteries, forming thin layers that can significantly influence the overall battery performance . It is also used in sputter deposition processes, where it is utilized to deposit thin films of lithium oxide onto surfaces .
Mode of Action
The interaction of lithium oxide with its targets is primarily through chemical reactions. For instance, in lithium-based batteries, lithium oxide forms as part of a solid-electrolyte interphase (SEI) passivation layer when a low-voltage anode reduces an electrolyte that contains oxygen . This SEI layer introduces an additional resistance that can significantly slow down the performance .
Biochemical Pathways
Lithium oxide participates in several chemical reactions. When exposed to water vapor, lithium oxide undergoes hydrolysis, forming lithium hydroxide . This reaction proceeds mainly through the adsorption of water molecules on the external surface of the lithium hydroxide layer . In lithium-oxygen batteries, the oxidation of lithium oxide follows a solvent-controlled mechanism, forming either a soluble LiO2 intermediate in high-donicity solvents or a solid Li2xO2 intermediate in low-donicity solvents .
Pharmacokinetics
The kinetics of the hydrolysis reaction of lithium oxide is controlled by water diffusion through the lithium hydroxide layer . This process is influenced by the pressure of the water vapor, with the reaction proceeding differently under different pressures .
Result of Action
The action of lithium oxide results in various molecular and cellular effects. In lithium-based batteries, the formation of lithium oxide layers can introduce additional resistance, slowing down the battery’s performance . The hydrolysis of lithium oxide leads to the formation of lithium hydroxide , which can further react with carbon dioxide to form lithium carbonate .
Action Environment
The action, efficacy, and stability of lithium oxide are influenced by environmental factors. For instance, the hydrolysis of lithium oxide is affected by the pressure of the water vapor . Additionally, the oxidation of lithium oxide in lithium-oxygen batteries is controlled by the donicity of the solvent . Understanding these environmental influences is crucial for optimizing the use of lithium oxide in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium;hydroxide can be synthesized through several methods:
Burning Lithium Metal: When lithium metal is burned in the air, it reacts with oxygen to form lithium oxide. This reaction occurs at temperatures above 100°C[ 4Li + O₂ → 2Li₂O ]
Thermal Decomposition of Lithium Peroxide: Lithium peroxide can be thermally decomposed at 450°C to produce pure lithium oxide[ 2Li₂O₂ → 2Li₂O + O₂ ]
Industrial Production Methods
In industrial settings, lithium oxide is typically produced by burning lithium metal in a controlled environment to ensure the complete reaction with oxygen. This method is preferred due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dilithium;hydroxide undergoes several types of chemical reactions, including:
Oxidation: Lithium oxide can react with oxygen to form lithium peroxide.
Reduction: It can be reduced back to lithium metal under specific conditions.
Hydrolysis: Lithium oxide reacts with water to form lithium hydroxide[ Li₂O + H₂O → 2LiOH ]
Carbonation: It reacts with carbon dioxide to form lithium carbonate[ Li₂O + CO₂ → Li₂CO₃ ]
Common Reagents and Conditions
Water: Reacts with lithium oxide to form lithium hydroxide.
Carbon Dioxide: Reacts with lithium oxide to form lithium carbonate.
Oxygen: Can oxidize lithium oxide to lithium peroxide.
Major Products Formed
Lithium Hydroxide (LiOH): Formed from the reaction with water.
Lithium Carbonate (Li₂CO₃): Formed from the reaction with carbon dioxide.
Lithium Peroxide (Li₂O₂): Formed from the oxidation of lithium oxide.
Scientific Research Applications
Dilithium;hydroxide has several scientific research applications:
Lithium-Ion Batteries: It is used as a cathode material in lithium-ion batteries due to its high capacity and stability.
Ceramics and Glass Production: Lithium oxide is used as a flux in ceramic glazes, creating unique colors with different metal oxides.
Thermal Barrier Coatings: Its usage is being investigated for non-destructive emission spectroscopy evaluation and degradation monitoring within thermal barrier coating systems.
Comparison with Similar Compounds
Similar Compounds
- Lithium Peroxide (Li₂O₂)
- Lithium Hydroxide (LiOH)
- Lithium Carbonate (Li₂CO₃)
Comparison
- Lithium Peroxide : Unlike lithium oxide, lithium peroxide contains an extra oxygen atom and is used in applications requiring higher oxidation states.
- Lithium Hydroxide : Formed from the reaction of lithium oxide with water, it is commonly used in carbon dioxide scrubbers.
- Lithium Carbonate : Formed from the reaction of lithium oxide with carbon dioxide, it is widely used in the treatment of bipolar disorder and as a precursor in the production of other lithium compounds.
Dilithium;hydroxide is unique due to its high lithium content and its ability to form various compounds through simple reactions, making it versatile for industrial and scientific applications.
Properties
IUPAC Name |
dilithium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O/h;;1H2/q2*+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCJHNOBJLKZNU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893208 | |
| Record name | Lithium oxide (Li2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Lithium oxide (Li2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12057-24-8 | |
| Record name | Lithium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium oxide (Li2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium oxide (Li2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary applications of dilithium oxide in energy storage research?
A1: Dilithium oxide exhibits potential as a key component in high-energy-density lithium-oxygen batteries. Research demonstrates that at elevated temperatures, lithium can reversibly cycle to form dilithium oxide via a four-electron transfer process []. This process, facilitated by a bifunctional metal oxide catalyst, offers a significant improvement over traditional lithium-oxygen batteries that typically form lithium peroxide []. This advancement holds promise for developing batteries with considerably higher capacity and efficiency.
Q2: Are there any challenges associated with using dilithium oxide in battery applications?
A2: While promising, using dilithium oxide in batteries presents challenges. Operating at elevated temperatures necessitates thermally stable electrolytes and cathode materials []. Furthermore, the formation of lithium oxide during discharge can lead to significant volume changes, impacting the battery's cycle life []. Researchers are actively exploring novel hybrid materials and electrode designs to mitigate these issues and unlock the full potential of dilithium oxide for high-performance energy storage [].
Q3: Beyond energy storage, what other applications utilize dilithium oxide?
A3: Dilithium oxide plays a crucial role in nuclear engineering, particularly in fusion-fission hybrid breeder reactors. It serves as a tritium breeding material within the reactor blanket []. The interaction of neutrons with lithium in dilithium oxide produces tritium, a vital fuel for sustaining the fusion reaction []. Different blanket configurations incorporating dilithium oxide are being investigated to optimize tritium breeding ratios and enhance reactor efficiency.
Q4: How does dilithium oxide behave in the presence of other compounds?
A4: Research indicates that dilithium oxide interacts with silicon dioxide (SiO₂) in the context of amorphous silica structures []. When introduced as impurities, dilithium oxide molecules interact with the silica network, leading to the formation of non-bridging oxygen atoms, essentially acting as network modifiers []. This interaction significantly influences the material's properties, including its mechanical strength and ionic conductivity, making it relevant for applications like glass science and solid-state electrolytes.
Q5: Has computational chemistry been employed to study dilithium oxide?
A5: Yes, computational methods, particularly density functional theory (DFT), are crucial for understanding the electronic structure and bonding properties of dilithium oxide. These calculations provide insights into its behavior in various chemical environments and guide the development of new materials and applications. For example, DFT calculations have been used to investigate the stability and reactivity of dilithium oxide clusters, revealing unique bonding motifs and potential catalytic activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)




